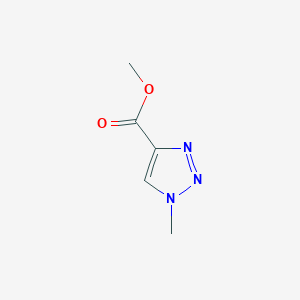
Diethyl succinate-2,2,3,3-d4
Overview
Description
Diethyl succinate-2,2,3,3-d4 (DES-d4) is a deuterated form of diethyl succinate, a versatile chemical compound that has a variety of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. DES-d4 is a stable, colorless liquid with a melting point of -33.5 °C and a boiling point of 163.5 °C. It is a water-soluble compound with a low vapor pressure and a low flashpoint. DES-d4 is a non-toxic, non-irritating, and non-flammable compound.
Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of Diethyl succinate-2,2,3,3-d4, focusing on unique applications:
Analytical Reference Standard
Diethyl succinate-2,2,3,3-d4 is used as an analytical reference standard in chromatography techniques for the determination of analytes in wine and beer samples. It serves as an aging marker in the study of thermal deterioration of these beverages .
Synthesis of Polypropylene
The compound is utilized in the synthesis of polypropylene as a stereoregulating component of titanium–magnesium catalysts. This allows for the creation of polypropylene with a broad molecular-mass distribution .
Building Block in Organic Synthesis
It acts as a versatile building block in organic synthesis. For example, it participates in acyloin condensation to produce 2-hydroxycyclobutanone and serves as a precursor to ketoglutaric acid through condensation with oxalate esters .
Stobbe Condensation Reagent
Diethyl succinate-2,2,3,3-d4 is employed as a reagent in Stobbe condensation, which is a method used to synthesize various organic compounds .
Synthesis of Enantiomers
It is used in the synthesis of different enantiomers of diethyl 2,3-diisopropylsuccinate (DISE), which are then employed as internal donors in polypropylene catalysts to influence the performance and molecular conformation .
Research and Development
The compound is offered for experimental and research use, indicating its potential application in various research and development projects within the field of chemistry .
MilliporeSigma - Diethyl succinate analytical standard Alfa Chemistry - Diethyl succinate-2,2,3,3-d4 Wikipedia - Diethyl succinate Consensus - Synthesis of the enantiomers of diethyl 2,3-diisopropylsuccinate Researcher - A New Approach to the Synthesis of Diethyl 2,3-Diisobutylsuccinate
Mechanism of Action
Target of Action
Diethyl succinate-2,2,3,3-d4 is a derivative of succinic acid, which is a key intermediate in the tricarboxylic acid (TCA) cycle . The primary targets of this compound are likely to be the enzymes involved in the TCA cycle, which plays a central role in cellular metabolism .
Mode of Action
The compound is used at physiological pH and crosses biological membranes, incorporating into cells in tissue culture . It is metabolized by the TCA cycle
Biochemical Pathways
As a derivative of succinic acid, Diethyl succinate-2,2,3,3-d4 is likely to be involved in the TCA cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide.
Pharmacokinetics
Its metabolism would occur via the TCA cycle , and excretion would likely be through the renal system.
Result of Action
Given its involvement in the tca cycle, it can be inferred that it plays a role in energy production and cellular respiration .
Action Environment
The action of Diethyl succinate-2,2,3,3-d4 can be influenced by various environmental factors. For instance, the pH of the environment can affect its ability to cross biological membranes . Additionally, the presence of other metabolites and enzymes can impact its metabolism and overall efficacy.
properties
IUPAC Name |
diethyl 2,2,3,3-tetradeuteriobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMROQRQHGEIOW-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482623 | |
| Record name | Diethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl succinate-2,2,3,3-d4 | |
CAS RN |
52089-62-0 | |
| Record name | Diethyl succinate-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52089-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















